2-Dichloromethyl-oxazole
CAS No.: 885274-38-4
Cat. No.: VC3262469
Molecular Formula: C4H3Cl2NO
Molecular Weight: 151.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885274-38-4 |
|---|---|
| Molecular Formula | C4H3Cl2NO |
| Molecular Weight | 151.98 g/mol |
| IUPAC Name | 2-(dichloromethyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H |
| Standard InChI Key | KZABMPDUXAWBCN-UHFFFAOYSA-N |
| SMILES | C1=COC(=N1)C(Cl)Cl |
| Canonical SMILES | C1=COC(=N1)C(Cl)Cl |
Introduction
Chemical Structure and Properties
2-Dichloromethyl-oxazole is characterized by its five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with a dichloromethyl group (-CHCl2) attached at the 2-position. This structural arrangement contributes to its distinctive reactivity profile and synthetic utility.
Structural Features
The compound's structure combines the aromatic oxazole ring with a dichloromethyl functional group. The oxazole ring itself consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a five-membered ring with two double bonds. The dichloromethyl group (-CHCl2) attached at the 2-position introduces electronegativity and reactivity due to the presence of the chlorine atoms, making this position particularly susceptible to nucleophilic substitution reactions.
Chemical Reactivity
The reactivity of 2-Dichloromethyl-oxazole is largely influenced by both the oxazole ring and the dichloromethyl group, making it a versatile building block in organic synthesis.
Reactivity of the Dichloromethyl Group
The dichloromethyl group (-CHCl2) in 2-Dichloromethyl-oxazole serves as a reactive site for various transformations:
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Nucleophilic substitution reactions: The chlorine atoms can be displaced by nucleophiles, allowing for functionalization at this position.
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Reduction reactions: The dichloromethyl group can potentially be reduced to produce methyl-substituted oxazoles.
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Elimination reactions: Under certain conditions, elimination of HCl could occur, leading to chlorovinyl derivatives.
These reactions make 2-Dichloromethyl-oxazole a valuable intermediate for introducing various functional groups at the 2-position of the oxazole ring.
Reactivity of the Oxazole Ring
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Electrophilic aromatic substitution: The oxazole ring can undergo substitution reactions, although typically requiring activating conditions due to its moderate aromaticity.
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Coordination chemistry: The nitrogen atom in the oxazole ring can act as a coordination site for metals.
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Cycloaddition reactions: The oxazole ring can participate in various cycloaddition reactions due to its π-electron system.
Research on related compounds suggests that 2-Dichloromethyl-oxazole could participate in similar reactions, making it useful in the construction of more complex molecular architectures .
Applications in Organic Synthesis
2-Dichloromethyl-oxazole serves as a valuable building block in organic synthesis due to its functional versatility.
As a Synthetic Intermediate
Research Perspectives and Future Directions
Current research involving oxazole derivatives suggests several promising directions for 2-Dichloromethyl-oxazole.
Future Synthetic Applications
Future research could focus on exploring novel synthetic methodologies involving 2-Dichloromethyl-oxazole:
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Development of selective functionalization methods for the dichloromethyl group
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Investigation of catalytic processes involving 2-Dichloromethyl-oxazole
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Exploration of continuous-flow processes for the synthesis and derivatization of 2-Dichloromethyl-oxazole
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Integration into multi-component reactions for the efficient assembly of complex molecules
Research on continuous-flow synthesis of related compounds suggests that similar approaches could be applied to 2-Dichloromethyl-oxazole, potentially improving efficiency and scalability of its preparation and derivatization .
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